Cas no 2172207-42-8 (2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid)

2-{2-1-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)シクロプロパンアミドフェノキシ}酢酸は、Fmoc保護基を有するシクロプロパンアミノ酸誘導体であり、ペプチド合成や有機合成において重要な中間体として利用されます。この化合物は、Fmoc基の高い反応性と安定性を兼ね備えており、固相ペプチド合成(SPPS)における効率的なカップリング反応を可能にします。また、シクロプロパン環の剛直な構造が分子の立体配置を制御し、標的ペプチドの立体選択的合成に寄与します。さらに、フェノキシ酢酸部分は官能基の導入や修飾に適した反応性を有し、多様な化学変換が可能です。

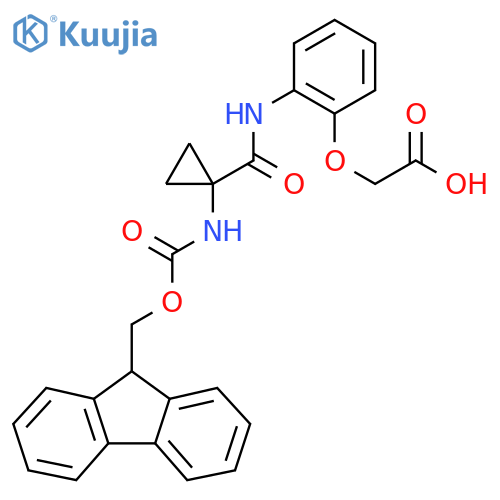

2172207-42-8 structure

商品名:2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid

- 2172207-42-8

- 2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid

- EN300-1482130

-

- インチ: 1S/C27H24N2O6/c30-24(31)16-34-23-12-6-5-11-22(23)28-25(32)27(13-14-27)29-26(33)35-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-12,21H,13-16H2,(H,28,32)(H,29,33)(H,30,31)

- InChIKey: MNPIYUDYWQRRGD-UHFFFAOYSA-N

- ほほえんだ: O=C(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1C=CC=CC=1OCC(=O)O

計算された属性

- せいみつぶんしりょう: 472.16343649g/mol

- どういたいしつりょう: 472.16343649g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 777

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 114Ų

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1482130-0.5g |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid |

2172207-42-8 | 0.5g |

$3233.0 | 2023-05-23 | ||

| Enamine | EN300-1482130-1.0g |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid |

2172207-42-8 | 1g |

$3368.0 | 2023-05-23 | ||

| Enamine | EN300-1482130-250mg |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid |

2172207-42-8 | 250mg |

$840.0 | 2023-09-28 | ||

| Enamine | EN300-1482130-10000mg |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid |

2172207-42-8 | 10000mg |

$3929.0 | 2023-09-28 | ||

| Enamine | EN300-1482130-100mg |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid |

2172207-42-8 | 100mg |

$804.0 | 2023-09-28 | ||

| Enamine | EN300-1482130-5000mg |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid |

2172207-42-8 | 5000mg |

$2650.0 | 2023-09-28 | ||

| Enamine | EN300-1482130-50mg |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid |

2172207-42-8 | 50mg |

$768.0 | 2023-09-28 | ||

| Enamine | EN300-1482130-500mg |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid |

2172207-42-8 | 500mg |

$877.0 | 2023-09-28 | ||

| Enamine | EN300-1482130-0.05g |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid |

2172207-42-8 | 0.05g |

$2829.0 | 2023-05-23 | ||

| Enamine | EN300-1482130-2.5g |

2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid |

2172207-42-8 | 2.5g |

$6602.0 | 2023-05-23 |

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid 関連文献

-

1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

2172207-42-8 (2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid) 関連製品

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬